molecular formula C16H17NOS2 B2652259 (2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-39-2

(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No. B2652259
CAS RN: 2097939-39-2
M. Wt: 303.44
InChI Key: NXNKSUYQZDSCCE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide, also known as Compound A, is a novel small molecule that has been the subject of extensive research due to its potential therapeutic applications. Compound A is a potent and selective agonist of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.

Scientific Research Applications

Chiral Construction and Catalysis

  • The compound has been employed in chiral phosphoric acid-catalyzed enantioselective construction, where formal cycloaddition of similar carbamates and cyclic enamides yielded a variety of 2,3-disubstituted 2-aminoindolines with high yields, diastereoselectivities, and enantioselectivities, indicating its utility in asymmetric synthesis and catalysis (Ma et al., 2021).

Synthesis and Bioactivity

  • The compound's derivatives have been synthesized and tested for bioactivity, specifically against bacteria and fungi, showcasing its potential in pharmaceutical development and bioactive material research (Jeragh & Elassar, 2015).

Antinociceptive Activity

  • It has been used in the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which were then studied for their antinociceptive activity, suggesting its relevance in the development of pain management therapies (Shipilovskikh et al., 2020).

Crystal Structure Analysis

  • The compound and its derivatives have been subject to crystal structure analysis, providing essential insights into molecular configurations and interactions, which is crucial for the understanding of its behavior in different chemical contexts (Sharma et al., 2016).

Heterocyclic Synthesis

  • The compound has been used in the synthesis of various heterocyclic structures, such as thiazoles, imidazopyridines, and imidazothiazoles, underlining its versatility in the construction of complex organic frameworks, which is significant for the development of novel materials and drugs (Thabet et al., 2011).

properties

IUPAC Name

(E)-3-thiophen-3-yl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c18-15(6-5-13-7-11-19-12-13)17-16(8-1-2-9-16)14-4-3-10-20-14/h3-7,10-12H,1-2,8-9H2,(H,17,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNKSUYQZDSCCE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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